2-(4-Hydroxy-2-methylnaphthalen-1-yl)acetic acid
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Overview
Description
2-(4-Hydroxy-2-methylnaphthalen-1-yl)acetic acid is an organic compound with the molecular formula C13H12O3 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features a hydroxy group and a carboxylic acid group attached to the naphthalene ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Hydroxy-2-methylnaphthalen-1-yl)acetic acid typically involves the following steps:
Starting Material: The synthesis begins with 4-hydroxy-2-methylnaphthalene.
Acetylation: The hydroxy group is acetylated using acetic anhydride in the presence of a catalyst such as sulfuric acid to form 4-acetoxy-2-methylnaphthalene.
Hydrolysis: The acetylated product is then hydrolyzed under basic conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4-Hydroxy-2-methylnaphthalen-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of 4-oxo-2-methylnaphthalene derivatives.
Reduction: Formation of 2-(4-hydroxy-2-methylnaphthalen-1-yl)ethanol.
Substitution: Formation of various substituted naphthalene derivatives depending on the substituent introduced.
Scientific Research Applications
2-(4-Hydroxy-2-methylnaphthalen-1-yl)acetic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(4-Hydroxy-2-methylnaphthalen-1-yl)acetic acid involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in biological processes.
Pathways: It may modulate signaling pathways related to inflammation, oxidative stress, and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-methylnaphthalene: Lacks the acetic acid group but shares the naphthalene core structure.
2-(4-Hydroxy-1-naphthyl)acetic acid: Similar structure but with the hydroxy group in a different position.
Naphthalene-2-acetic acid: A related compound with different substitution patterns on the naphthalene ring.
Uniqueness
2-(4-Hydroxy-2-methylnaphthalen-1-yl)acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
820258-42-2 |
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Molecular Formula |
C13H12O3 |
Molecular Weight |
216.23 g/mol |
IUPAC Name |
2-(4-hydroxy-2-methylnaphthalen-1-yl)acetic acid |
InChI |
InChI=1S/C13H12O3/c1-8-6-12(14)10-5-3-2-4-9(10)11(8)7-13(15)16/h2-6,14H,7H2,1H3,(H,15,16) |
InChI Key |
AVRITIIOVKBWCG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2C(=C1)O)CC(=O)O |
Origin of Product |
United States |
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